![molecular formula C18H24F3N3O2 B2762451 N'-(4-Ethylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide CAS No. 2319640-15-6](/img/structure/B2762451.png)
N'-(4-Ethylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide
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Overview
Description
N'-(4-Ethylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide, also known as TFE-Pip-Oxamide, is a novel compound that has gained attention in the scientific community due to its potential applications in drug development.
Mechanism of Action
N'-(4-Ethylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamideide works by inhibiting the activity of certain enzymes and proteins in the body, including proteasomes and heat shock proteins. These enzymes and proteins play a role in the development and progression of cancer and neurodegenerative diseases, making N'-(4-Ethylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamideide a promising candidate for drug development.
Biochemical and Physiological Effects:
N'-(4-Ethylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamideide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce the levels of amyloid-beta peptides in the brain, which may help to prevent the development of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-(4-Ethylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamideide is its high purity and yield, which makes it a reliable compound for use in lab experiments. However, one limitation is that it is still a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Future Directions
There are several potential future directions for research on N'-(4-Ethylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamideide. One area of focus could be on developing more effective drug delivery methods to improve its efficacy in treating cancer and neurodegenerative diseases. Another area of research could be on exploring the potential use of N'-(4-Ethylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamideide in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of N'-(4-Ethylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamideide and its potential applications in drug development.
Synthesis Methods
N'-(4-Ethylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamideide can be synthesized using a multi-step process that involves the reaction of 4-ethylphenyl isocyanate with 1-(2,2,2-trifluoroethyl)piperidine-4-carboxaldehyde. The resulting product is then treated with oxalic acid dihydrate to yield N'-(4-Ethylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamideide. This synthesis method has been optimized for high yield and purity, making N'-(4-Ethylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamideide a viable option for drug development.
Scientific Research Applications
N'-(4-Ethylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamideide has been studied extensively for its potential applications in drug development. It has been shown to have anti-cancer properties and has been tested against various cancer cell lines, including breast, lung, and colon cancer. In addition, N'-(4-Ethylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamideide has been investigated for its potential as a treatment for Alzheimer's disease due to its ability to inhibit the aggregation of amyloid-beta peptides, which are associated with the disease.
properties
IUPAC Name |
N'-(4-ethylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3O2/c1-2-13-3-5-15(6-4-13)23-17(26)16(25)22-11-14-7-9-24(10-8-14)12-18(19,20)21/h3-6,14H,2,7-12H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDFZBSJHJROSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-ethylphenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide |
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